molecular formula C11H10BrNO2S B1421961 Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate CAS No. 1216708-87-0

Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate

Cat. No. B1421961
M. Wt: 300.17 g/mol
InChI Key: SVDHYNLCQITTOT-UHFFFAOYSA-N
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Description

Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate is a chemical compound with the CAS Number: 1216708-87-0 . It has a molecular weight of 300.18 .


Molecular Structure Analysis

The InChI Code for Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate is 1S/C11H10BrNO2S/c1-2-15-11(14)10-9(13)7-4-3-6(12)5-8(7)16-10/h3-5H,2,13H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate has a molecular weight of 300.18 . More detailed physical and chemical properties are not available in the retrieved information.

Scientific Research Applications

    Antibacterial Activity

    • Summary : Ethyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate has demonstrated significant inhibitory effects against various bacteria, including Bacillus subtilis, Escherichia coli, Pseudomonas vulgaris, and Staphylococcus aureus .

    Synthesis of 3-Amino-1-benzothiophene-2-carbonitriles

    • Methods : Researchers can use this compound in reactions involving xanthates to obtain the desired product. Monitoring the reaction progress by TLC (thin-layer chromatography) helps track the disappearance of the starting material .

properties

IUPAC Name

ethyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2S/c1-2-15-11(14)10-9(13)7-4-3-6(12)5-8(7)16-10/h3-5H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDHYNLCQITTOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-Amino-6-bromo-1-benzothiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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